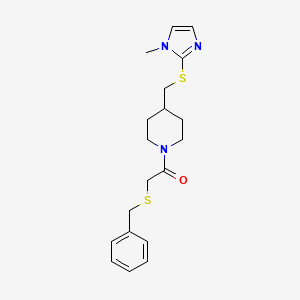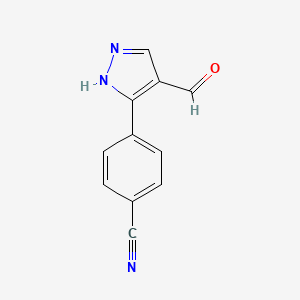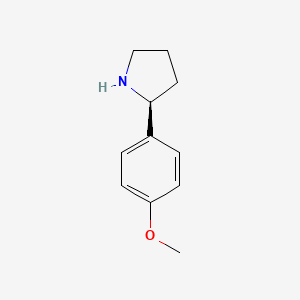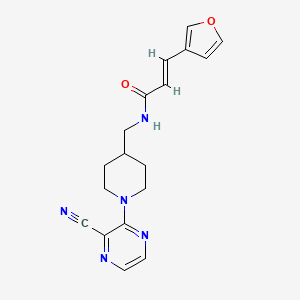
2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is an organic compound belonging to the broader class of thioethers and imidazoles. With its complex structure, it finds various applications across different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioether Formation: : The synthesis begins with the reaction between benzyl chloride and thiourea under basic conditions to form benzylthiourea.
Imidazole Introduction: : The compound is then reacted with 1-methyl-1H-imidazole-2-thiol to introduce the imidazole moiety.
Piperidine Derivative: : Subsequently, the benzylthiourea derivative is treated with a piperidine-based compound to produce the final product. Typical reaction conditions include heating to moderate temperatures and using solvents like methanol or dichloromethane.
Industrial Production Methods
For large-scale production, continuous flow reactors are often employed to maintain stringent control over reaction conditions, ensuring high yield and purity. Catalysts such as palladium or platinum on carbon may be utilized to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive conditions can transform the ketone group to an alcohol.
Substitution: : The benzyl group can undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, MCPBA.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Various alkylating agents under basic or acidic conditions.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Modified benzyl derivatives.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in organic synthesis, especially in the formation of complex molecules.
Biology
Investigated for its potential as a bioactive compound due to the presence of the imidazole ring, which is known for biological activity.
Medicine
Explored in drug design and development, particularly for its potential interactions with enzymes and receptors.
Industry
Utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects primarily through its ability to interact with biological targets such as enzymes and receptors. The thioether group can form strong interactions with sulfur-containing amino acids, while the imidazole ring can coordinate with metal ions in enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1-(4-(methylthio)piperidin-1-yl)ethanone
2-(benzylthio)-1-(4-((1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
2-(benzylthio)-1-(4-(((1-ethyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
Uniqueness
Compared to its analogs, 2-(benzylthio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its specific substitution pattern, which provides unique steric and electronic properties. This unique structure may result in distinctive biological activities and chemical reactivity, making it a compound of interest for various applications.
Anything else you want to dig deeper into?
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-21-12-9-20-19(21)25-14-17-7-10-22(11-8-17)18(23)15-24-13-16-5-3-2-4-6-16/h2-6,9,12,17H,7-8,10-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPBKYSSAKFSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B2447486.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2447488.png)


![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2447493.png)
![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2447498.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2447500.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2447507.png)
